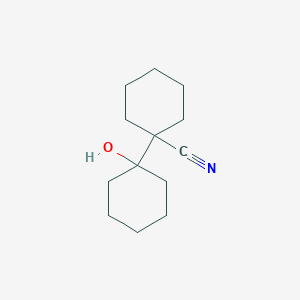
(R)-4-(Trichloromethyl)-2-oxetanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-4-(Trichloromethyl)-2-oxetanone, also known as TCPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TCPO is a highly reactive molecule that has been used in various applications, including as a fluorogenic reagent, a precursor for the synthesis of other compounds, and as a luminescent probe for biological imaging.
Mécanisme D'action
The mechanism of action of (R)-4-(Trichloromethyl)-2-oxetanone is based on its ability to undergo a reaction with primary amines. The reaction involves the formation of an unstable intermediate, which undergoes a ring-opening reaction to form a fluorescent product. The fluorescence of the product is due to the presence of a conjugated system, which results in the emission of light upon excitation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is essential to handle this compound with care, as it is a highly reactive molecule that can react with a wide range of compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of (R)-4-(Trichloromethyl)-2-oxetanone is its high reactivity, which makes it a useful reagent for various applications. This compound is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of this compound is its sensitivity to moisture and air, which can result in the formation of unwanted by-products. Additionally, the reaction of this compound with primary amines can be affected by the steric hindrance of the amine, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of (R)-4-(Trichloromethyl)-2-oxetanone in scientific research. One of the areas of interest is the development of new reactions for this compound, which can expand its applications. Additionally, this compound can be used in the development of new fluorescent probes for biological imaging, where its high photostability and low toxicity can be advantageous. Another area of interest is the use of this compound in the development of new materials, such as polymers and nanoparticles, where its reactivity can be beneficial for the synthesis of new compounds.
Conclusion:
In conclusion, this compound is a highly reactive molecule that has gained significant attention in scientific research due to its unique properties. This compound has been used in various applications, including as a fluorogenic reagent, a precursor for the synthesis of other compounds, and as a luminescent probe for biological imaging. The synthesis of this compound involves the reaction of trichloromethyl chloroformate with ethylene oxide in the presence of a base catalyst. This compound has low toxicity and is not known to have any significant biochemical or physiological effects. However, it is essential to handle this compound with care, as it is a highly reactive molecule that can react with a wide range of compounds. There are several future directions for the use of this compound in scientific research, including the development of new reactions, fluorescent probes, and materials.
Méthodes De Synthèse
The synthesis of (R)-4-(Trichloromethyl)-2-oxetanone involves the reaction of trichloromethyl chloroformate with ethylene oxide in the presence of a base catalyst. This reaction results in the formation of this compound, which is a white crystalline solid. The purity of this compound is crucial for its use in scientific research, and various purification methods, such as recrystallization and column chromatography, have been used to obtain high-quality this compound.
Applications De Recherche Scientifique
(R)-4-(Trichloromethyl)-2-oxetanone has been used in various scientific research applications due to its unique properties. One of the most significant applications of this compound is as a fluorogenic reagent. This compound can undergo a reaction with primary amines to produce a fluorescent product, which has been used for the detection of amino acids and peptides. This compound has also been used as a precursor for the synthesis of other compounds, such as oxetan-3-ones and 2-oxazolines. Additionally, this compound has been used as a luminescent probe for biological imaging, where it has been shown to have high photostability and low toxicity.
Propriétés
Numéro CAS |
16493-62-2 |
|---|---|
Formule moléculaire |
C4H3Cl3O2 |
Poids moléculaire |
189.42 g/mol |
Nom IUPAC |
(4R)-4-(trichloromethyl)oxetan-2-one |
InChI |
InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9-2/h2H,1H2/t2-/m1/s1 |
Clé InChI |
CPNBMBBRKINRNE-UWTATZPHSA-N |
SMILES isomérique |
C1[C@@H](OC1=O)C(Cl)(Cl)Cl |
SMILES |
C1C(OC1=O)C(Cl)(Cl)Cl |
SMILES canonique |
C1C(OC1=O)C(Cl)(Cl)Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)











